molecular formula C7H7ClFNO3 B2642384 2-(6-Fluoropyridin-3-yl)oxyacetic acid;hydrochloride CAS No. 2490401-65-3

2-(6-Fluoropyridin-3-yl)oxyacetic acid;hydrochloride

Cat. No.: B2642384
CAS No.: 2490401-65-3
M. Wt: 207.59
InChI Key: KVMBWCUSQRBKMD-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-3-yl)oxyacetic acid;hydrochloride is a chemical compound with the molecular formula C7H6FNO3·HCl. It is widely used in scientific research due to its unique properties, making it valuable for various studies, including drug development and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoropyridin-3-yl)oxyacetic acid;hydrochloride typically involves the reaction of 6-fluoropyridine-3-ol with chloroacetic acid in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridin-3-yl)oxyacetic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(6-Fluoropyridin-3-yl)oxyacetic acid;hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-3-yl)oxyacetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Fluroxypyr: 2-[(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid

  • 2-[(6-Fluoropyridin-3-yl)oxy]acetic acid

Uniqueness

2-(6-Fluoropyridin-3-yl)oxyacetic acid;hydrochloride is unique due to its specific fluorine substitution on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where fluorinated compounds are of interest .

Properties

IUPAC Name

2-(6-fluoropyridin-3-yl)oxyacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3.ClH/c8-6-2-1-5(3-9-6)12-4-7(10)11;/h1-3H,4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMBWCUSQRBKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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